1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid
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Overview
Description
1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C6H9F2NO2 and a molecular weight of 165.14 g/mol . It is characterized by the presence of an azetidine ring substituted with a 2,2-difluoroethyl group and a carboxylic acid group. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid involves several steps, typically starting with the preparation of the azetidine ring followed by the introduction of the 2,2-difluoroethyl group and the carboxylic acid group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Ring Formation: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Introduction of Difluoroethyl Group: The 2,2-difluoroethyl group is introduced using reagents such as difluoroethyl halides under suitable conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
Azetidine-3-carboxylic acid: Lacks the difluoroethyl group, making it less versatile in certain chemical reactions.
1-(2-Fluoroethyl)azetidine-3-carboxylic acid: Contains only one fluorine atom, which may result in different chemical and biological properties.
1-(2,2-Difluoroethyl)pyrrolidine-3-carboxylic acid: Contains a pyrrolidine ring instead of an azetidine ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9F2NO2 |
---|---|
Molecular Weight |
165.14 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C6H9F2NO2/c7-5(8)3-9-1-4(2-9)6(10)11/h4-5H,1-3H2,(H,10,11) |
InChI Key |
WMCNAQYAEXERCL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC(F)F)C(=O)O |
Origin of Product |
United States |
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